N-Chlorotaurine

Catalog No.
S569029
CAS No.
51036-13-6
M.F
C2H6ClNO3S
M. Wt
159.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chlorotaurine

CAS Number

51036-13-6

Product Name

N-Chlorotaurine

IUPAC Name

2-(chloroamino)ethanesulfonic acid

Molecular Formula

C2H6ClNO3S

Molecular Weight

159.59 g/mol

InChI

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7)

InChI Key

NMMHHSLZJLPMEG-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)NCl

Synonyms

N-chlorotaurine, N-monochlorotaurine, taurine chloramine, taurine monochloramine, taurochloramine

Canonical SMILES

C(CS(=O)(=O)O)NCl

N-Chlorotaurine is an N-chloro derivative of the amino acid taurine, with the chemical formula C2H6ClNO3SC_2H_6ClNO_3S. It is produced in significant amounts by activated human granulocytes and monocytes, functioning primarily as a long-lived oxidant. N-Chlorotaurine exhibits a unique combination of microbicidal activity and low toxicity, making it a valuable compound in both biological and medical applications. Its stability allows for prolonged storage, and it has been shown to effectively kill bacteria, fungi, viruses, and parasites without causing significant harm to human tissues .

  • Transhalogenation: N-Chlorotaurine can transfer chlorine to N-H groups, which is crucial for its antimicrobial activity.
  • Oxidation: It reacts with thio groups (sulfhydryls and thioethers), aromatic compounds, and amino groups, leading to the oxidation of various biomolecules.
  • Disproportionation: Under certain conditions, N-Chlorotaurine can disproportionate to form N,N-dichlorotaurine .
  • Auto-chlorination: This reaction can also occur, contributing to its stability and reactivity profile .

N-Chlorotaurine exhibits a broad spectrum of biological activities:

  • Microbicidal Properties: It effectively kills a wide range of pathogens at micromolar concentrations. This includes inactivation of toxins such as Shiga toxin 2 produced by Escherichia coli.
  • Anti-inflammatory Effects: N-Chlorotaurine has been shown to downregulate pro-inflammatory cytokines and chemokines, suggesting a role in modulating inflammatory responses .
  • Tissue Tolerance: Clinical studies indicate that N-Chlorotaurine is well tolerated by human tissues, making it suitable for various therapeutic applications .

The synthesis of N-Chlorotaurine can be achieved through several methods:

  • Chemical Synthesis: N-Chlorotaurine can be synthesized chemically from taurine by chlorination processes that yield the desired compound in crystalline form.
  • Biological Production: It is also produced naturally by activated immune cells during inflammatory responses, highlighting its role in innate immunity .

N-Chlorotaurine has various applications across different fields:

  • Medical Uses: It is utilized as an antiseptic in treating infections due to its microbicidal properties. It has shown efficacy in treating conditions like external otitis and keratoconjunctivitis.
  • Detoxification Therapy: N-Chlorotaurine solutions are explored for their potential in detoxification therapies, particularly in reducing oxidative stress markers .
  • Research Tool: In laboratory settings, it serves as a model compound for studying oxidative stress and inflammation mechanisms.

Studies have demonstrated that N-Chlorotaurine interacts with various biological molecules:

  • Protein Modification: It modifies proteins through oxidation and chlorination, affecting their function and stability. For instance, it oxidizes cysteine and methionine residues in proteins like Shiga toxin 2 .
  • Cytokine Regulation: N-Chlorotaurine influences the expression of cytokines involved in inflammatory responses, suggesting a regulatory role in immune function .

N-Chlorotaurine shares similarities with other chlorinated compounds but stands out due to its unique properties. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
ChloramineNH₂ClUsed as a disinfectant; less stable than N-Chlorotaurine.
Hypochlorous AcidHClOStrong oxidant; more reactive but less selective than N-Chlorotaurine.
N,N-DichlorotaurineC₂H₄Cl₂N₁O₃SA derivative of N-Chlorotaurine; higher reactivity but greater toxicity.
TaurineC₂H₇NO₃SAmino acid precursor; has antioxidant properties but lacks microbicidal activity.

N-Chlorotaurine's unique balance of stability, low toxicity, and effective antimicrobial action distinguishes it from these similar compounds, making it particularly valuable in clinical settings .

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

158.9756919 g/mol

Monoisotopic Mass

158.9756919 g/mol

Heavy Atom Count

8

Drug Indication

Investigated for use/treatment in eye disorders/infections.

Other CAS

51036-13-6

Wikipedia

N-Chlorotaurine

Dates

Modify: 2024-02-18

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